2-((1-Ethyl-1H-pyrazol-5-yl)thio)acetic acid
Overview
Description
2-((1-Ethyl-1H-pyrazol-5-yl)thio)acetic acid is a compound that features a pyrazole ring substituted with an ethyl group and a thioacetic acid moiety. Pyrazole derivatives are known for their diverse pharmacological activities, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-Ethyl-1H-pyrazol-5-yl)thio)acetic acid typically involves the nucleophilic addition–elimination reactionCommon reagents include hydrazine derivatives and acetic acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-((1-Ethyl-1H-pyrazol-5-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the thioacetic acid moiety can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((1-Ethyl-1H-pyrazol-5-yl)thio)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 2-((1-Ethyl-1H-pyrazol-5-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
- 1-Ethyl-1H-pyrazole-5-carboxylic acid
- 1-Ethyl-1H-pyrazole-4-carboxylic acid
- 1-Ethyl-1H-pyrazole-3-carboxylic acid
Comparison: Compared to these similar compounds, 2-((1-Ethyl-1H-pyrazol-5-yl)thio)acetic acid is unique due to the presence of the thioacetic acid moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(2-ethylpyrazol-3-yl)sulfanylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-9-6(3-4-8-9)12-5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVOIOKXFKNKLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)SCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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